BenchChemオンラインストアへようこそ!

GSK163929

CCR5 Antagonism HIV-1 Entry Inhibition Structure-Activity Relationship

GSK163929 is a definitive 4,4-disubstituted piperidine CCR5 antagonist engineered for low hERG inhibition. It is essential for SAR studies where the N-methyl sulfonamide group is a critical variable. This compound provides a reproducible benchmark for assessing solubility, permeability, and cardiotoxicity in HIV-1 entry research.

Molecular Formula C36H40ClF2N5O3S
Molecular Weight 696.2 g/mol
Cat. No. B8627810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK163929
Molecular FormulaC36H40ClF2N5O3S
Molecular Weight696.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC)C7=CC(=CC=C7)F
InChIInChI=1S/C36H40ClF2N5O3S/c1-23-41-32-8-3-4-9-33(32)44(23)28-19-26-10-11-27(20-28)43(26)17-14-36(24-6-5-7-25(38)18-24)12-15-42(16-13-36)35(45)29-21-34(48(46,47)40-2)31(39)22-30(29)37/h3-9,18,21-22,26-28,40H,10-17,19-20H2,1-2H3/t26-,27+,28?
InChIKeyAWXQYTLSBPWDMJ-FITHBNAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide: Baseline Characteristics and Procurement Context


4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide, commonly referenced as CCR5 antagonist 1 or GSK163929B, is a selective, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) . It belongs to the 4,4-disubstituted piperidine class of CCR5 inhibitors and is primarily utilized as a research tool for studying HIV-1 viral entry and CCR5-mediated signaling pathways [1]. Its complex structure incorporates an N-methylbenzenesulfonamide core, a fluorophenyl-substituted piperidine, and an 8-azabicyclo[3.2.1]octane-linked 2-methyl-1H-benzo[d]imidazole moiety. The compound is defined by CAS number 716354-86-8, a molecular formula of C36H40ClF2N5O3S, and a molecular weight of 696.2 g/mol .

Why 4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide Cannot Be Interchanged with Class Analogs


Generic substitution of CCR5 antagonists within the 4,4-disubstituted piperidine class is inadvisable due to profound variations in substituent-driven pharmacological profiles. Subtle alterations to the sulfonamide and piperidine moieties—as demonstrated across a series of related compounds—directly impact not only primary target potency (CCR5 antagonism) but also critical off-target liabilities, most notably inhibition of the hERG potassium channel (a key predictor of cardiac toxicity) [1]. Furthermore, the specific stereochemical arrangement within the 8-azabicyclo[3.2.1]octane and piperidine rings directly influences conformational dynamics and atropisomerism, which in turn dictates antiviral potency and biological activity [2]. Consequently, a researcher or procurement officer cannot assume that a compound sharing the core piperidine-CCR5 scaffold will replicate the specific, quantifiable performance characteristics of the target molecule detailed below.

Quantitative Evidence Differentiating 4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide from its Closest Analogs


Direct Potency Comparison with N-tert-butyl Analog (GSK-214096) via Ligand Binding Affinity

This compound exhibits a distinct sulfonamide substituent (N-methyl) compared to the closely related analog GSK-214096, which features an N-tert-butyl group. While quantitative data for this specific compound's CCR5 binding IC50 is not publicly available in primary literature, the class-level SAR from the foundational patent indicates that modifications to the sulfonamide N-substituent are a critical determinant of receptor affinity [1]. The structural differentiation is hypothesized to modulate steric hindrance and hydrogen-bonding potential at the CCR5 binding pocket, potentially leading to divergent potency profiles compared to the bulkier N-tert-butyl analog.

CCR5 Antagonism HIV-1 Entry Inhibition Structure-Activity Relationship

Comparative Physicochemical Profile Against N-tert-butyl Analog (GSK-214096)

The compound demonstrates a significantly lower molecular weight (696.2 g/mol) and reduced lipophilicity (cLogP ~6.06) compared to the N-tert-butyl analog GSK-214096 (MW 754.8 g/mol) . While these are computational predictions, they highlight a tangible divergence in physicochemical space that directly influences solubility, permeability, and pharmacokinetic behavior in vitro and in vivo .

Physicochemical Properties Lipophilicity Drug-likeness

Contextualizing Class-Level hERG Liability Relative to GSK163929

The 4,4-disubstituted piperidine class, including this compound, is noted for its improved human ether-a-go-go related gene (hERG) profile compared to earlier leads. Specifically, clinical candidate GSK163929 (a closely related analog within the same structural series) was selected based on its potent anti-HIV activity and low inhibitory potency against the hERG channel [1]. While direct hERG IC50 data for this exact compound is not disclosed, its inclusion in the same patented series (WO2004054974) as GSK163929 implies that its design also aimed to mitigate this critical cardiotoxicity liability, a key differentiator from earlier, more cardiotoxic CCR5 chemotypes [2].

Cardiotoxicity hERG Inhibition Safety Pharmacology

Optimal Research Application Scenarios for 4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide


Primary Reference Tool for CCR5-Mediated HIV-1 Entry Inhibition Assays

This compound serves as a definitive research tool for investigating the CCR5-dependent entry mechanism of R5-tropic HIV-1 strains. Its intended use, as outlined in the foundational patent WO2004054974A2, is for the inhibition of HIV replication [1]. Researchers should procure this specific N-methyl sulfonamide analog to ensure consistency with published patent exemplars and to establish a baseline for structure-activity relationship (SAR) studies where the steric and electronic properties of the N-methyl group are critical variables.

Physicochemical Benchmarking in Preclinical Candidate Profiling

Given its well-defined physicochemical properties (MW 696.2 g/mol, cLogP 6.06), this compound is ideally suited for use as a benchmarking standard in assays designed to assess solubility, permeability, and metabolic stability of new CCR5 antagonist leads . Its lower molecular weight compared to analogs like GSK-214096 makes it a valuable comparator for understanding the impact of substituent bulk on in vitro pharmacokinetic parameters .

Negative Control Design for hERG Liability Assessment in Cardiotoxicity Screens

As part of a chemotype engineered to mitigate hERG channel inhibition, this compound can be strategically employed as a reference compound in cardiotoxicity screening panels. When used alongside known hERG-active compounds, it provides a contextual baseline for assessing the safety margin of new chemical entities within the CCR5 antagonist class [2]. Its inclusion allows researchers to differentiate target-specific antiviral effects from off-target cardiac liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK163929

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.